![molecular formula C15H17ClN2O4 B15174483 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester CAS No. 1140512-61-3](/img/structure/B15174483.png)
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester is a complex organic compound belonging to the pyrrolopyridine family. This compound features a pyrrolopyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of various functional groups, such as acetic acid, chloro, methoxycarbonyl, and tert-butyl ester, makes it a versatile molecule in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler pyrrolopyridine derivatives. One common approach is the Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine with chloroacetyl chloride, followed by esterification with methanol to introduce the methoxycarbonyl group. The final step involves the protection of the carboxylic acid group as a tert-butyl ester using tert-butanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, heat management, and safety considerations. Process optimization techniques, such as reaction monitoring and in-line purification, are employed to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrrolopyridine core can be oxidized to form pyrroloquinoline derivatives.
Reduction: Reduction of the chloro group can lead to the formation of an amino derivative.
Substitution: The methoxycarbonyl group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles, such as ammonia (NH3) or methanol (CH3OH), can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrroloquinoline derivatives.
Reduction: Amino derivatives.
Substitution: Amides, esters, or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has found applications in various fields of scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, such as inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and catalysts due to its unique structural properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets, such as FGFRs. The binding of the compound to these receptors inhibits their signaling pathways, leading to the suppression of cell proliferation and survival. The exact molecular pathways involved may vary depending on the specific derivative and its biological context.
Comparaison Avec Des Composés Similaires
This compound is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and indole derivatives. its unique combination of functional groups and structural features sets it apart in terms of reactivity and biological activity. Other similar compounds include:
1H-Pyrrolo[2,3-b]pyridine: A simpler pyrrolopyridine derivative without additional functional groups.
Indole derivatives: Compounds featuring an indole core structure, which is structurally related to pyrrolopyridine.
Propriétés
Numéro CAS |
1140512-61-3 |
|---|---|
Formule moléculaire |
C15H17ClN2O4 |
Poids moléculaire |
324.76 g/mol |
Nom IUPAC |
methyl 6-chloro-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H17ClN2O4/c1-15(2,3)22-12(19)8-18-10(14(20)21-4)7-9-5-6-11(16)17-13(9)18/h5-7H,8H2,1-4H3 |
Clé InChI |
UIWTYFICRXSIFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C(=CC2=C1N=C(C=C2)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
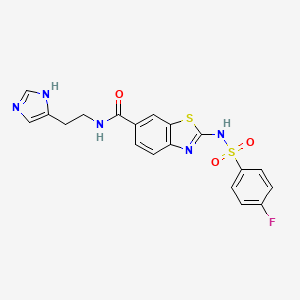
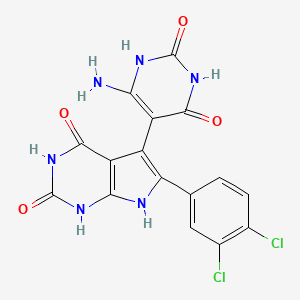
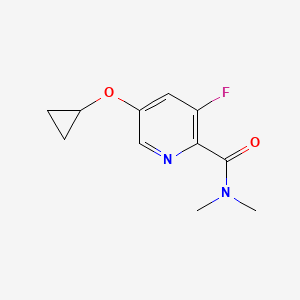
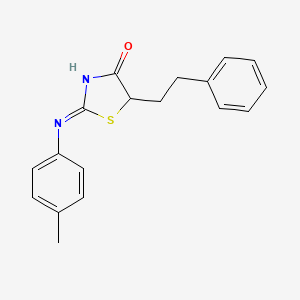
![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)

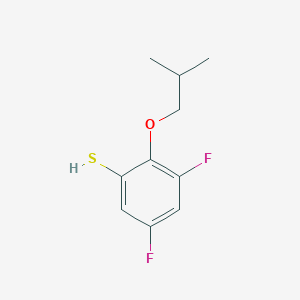
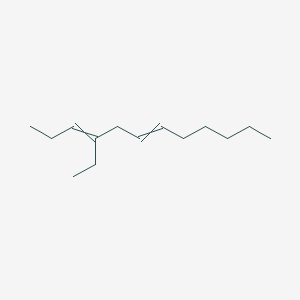

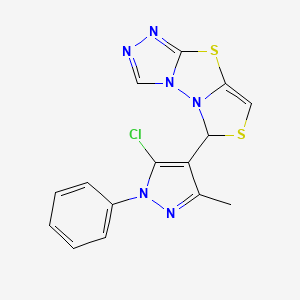
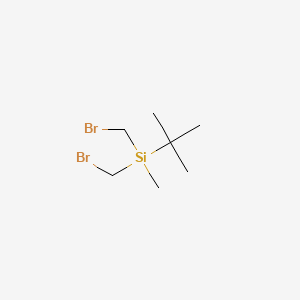
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)
![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
